2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride
Overview
Description
2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride is a chemical compound with the molecular formula C11H26Cl3N3O and a molecular weight of 322.7 g/mol . This compound is characterized by the presence of both piperidine and piperazine rings, which are common structural motifs in medicinal chemistry due to their biological activity and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, and amination reactions, which are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine or piperazine rings are substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine or piperazine derivatives .
Scientific Research Applications
2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride involves its interaction with molecular targets such as receptors and enzymes. The piperidine and piperazine rings in its structure allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in medicinal chemistry.
Piperazine: A six-membered ring containing two nitrogen atoms, widely used in pharmaceuticals.
N-Methylpiperazine: A derivative of piperazine with a methyl group attached to one of the nitrogen atoms.
Uniqueness
2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride is unique due to its combination of both piperidine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .
Properties
IUPAC Name |
2-(4-piperidin-4-ylpiperazin-1-yl)ethanol;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.3ClH/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11;;;/h11-12,15H,1-10H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIPYBMYTREWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)CCO.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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